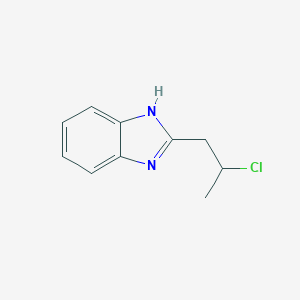

2-(2-chloropropyl)-1H-benzimidazole

Description

Properties

CAS No. |

19401-81-1 |

|---|---|

Molecular Formula |

C10H11ClN2 |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

2-(2-chloropropyl)-1H-benzimidazole |

InChI |

InChI=1S/C10H11ClN2/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6H2,1H3,(H,12,13) |

InChI Key |

AFHQSXPBIHUHCD-UHFFFAOYSA-N |

SMILES |

CC(CC1=NC2=CC=CC=C2N1)Cl |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2N1)Cl |

Synonyms |

Benzimidazole, 2-(2-chloropropyl)- (8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points and Stability: 1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole derivatives (e.g., 2c: 133.3–134.0 °C, 2g: 166.4–167.3 °C) demonstrate that electron-withdrawing substituents (e.g., Cl, Br) increase melting points compared to electron-donating groups (e.g., methoxy) . 2-Chloro-1-isopropyl-1H-benzo[d]imidazole (CAS 3705-87-1) has a molecular weight of 194.66, while 2-(2-chloropropyl)-1H-benzimidazole (C10H10ClN2) would have a similar molecular weight (~196.65), suggesting comparable solubility profiles .

Reactivity and Functionalization

- Coordination Chemistry: 2-(2-Hydroxyphenyl)-1H-benzimidazole (HPBI) forms stable copper(II) complexes (HPBI-Cu) that react selectively with nitric oxide (NO), enabling applications in fluorescence imaging .

- Synthetic Pathways :

- Benzimidazoles are typically synthesized via acid-catalyzed cyclization of o-phenylenediamines with carboxylic acids or aldehydes. For example, 2-(3-pyridinyl)-1H-benzimidazole is formed under protonating conditions, whereas diamides dominate in the presence of good leaving groups . The chloropropyl substituent may require tailored conditions to avoid side reactions, such as elimination of HCl.

Key Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-chloropropyl)-1H-benzimidazole, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis of 2-substituted benzimidazoles typically involves condensation of o-phenylenediamine with a carbonyl compound under acidic or catalytic conditions. For this compound, a modified approach using FeCl₃/SiO₂ nanocatalysts (4% Fe loading relative to SiO₂) at 75°C could be adapted from methods used for 2-(4-chlorophenyl)-1H-benzimidazole synthesis . Key parameters include stoichiometric ratios of the amine and aldehyde/ketone precursors, reaction time, and catalyst recyclability. Yield optimization may require systematic variation of temperature (e.g., 60–90°C) and catalyst loading (2–6% Fe).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and chloropropyl group integration. Infrared (IR) spectroscopy can identify N–H stretching (~3400 cm⁻¹) and C–Cl vibrations (550–650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) ensures purity, while Mass Spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]⁺). Comparative analysis with known benzimidazole derivatives (e.g., 2-aminobenzimidazoles) can validate structural assignments .

Q. How can researchers assess the thermal stability and degradation pathways of this compound under varying storage conditions?

- Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed to study decomposition temperatures and phase transitions. Accelerated stability studies (40°C/75% RH for 6 months) can simulate long-term storage, with HPLC monitoring for degradation products like dechlorinated derivatives or ring-opened intermediates. Safety data for analogous compounds (e.g., 2-benzyl-1H-benzimidazole hydrochloride) suggest avoiding prolonged exposure to moisture or light .

Advanced Research Questions

Q. How does the chloropropyl substituent influence the electronic structure and reactivity of the benzimidazole core compared to other alkyl/aryl groups?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, highlighting the electron-withdrawing effect of the chlorine atom on the propyl chain. Comparative experimental studies with 2-methyl or 2-phenyl analogs may reveal differences in nucleophilic substitution rates or coordination chemistry. X-ray crystallography (using SHELXL ) can correlate steric effects of the chloropropyl group with crystal packing and hydrogen-bonding networks.

Q. What strategies resolve contradictions in reported catalytic efficiencies for synthesizing 2-alkylbenzimidazoles?

- Methodological Answer : Discrepancies in catalytic yields may arise from variations in catalyst preparation (e.g., FeCl₃/SiO₂ synthesis protocols ) or solvent polarity. A factorial experimental design (e.g., Taguchi method) can isolate critical factors (e.g., catalyst surface area, solvent dielectric constant). Cross-validation using alternative catalysts (e.g., heteropolyacids or ionic liquids) and kinetic studies (e.g., Arrhenius plots) may identify mechanistic bottlenecks.

Q. How can researchers leverage chiral benzimidazole derivatives for asymmetric catalysis, and what role does the chloropropyl group play?

- Methodological Answer : The chloropropyl group may act as a steric or electronic modulator in chiral ruthenium complexes (e.g., dichloro[(R)-binaphthyl]ruthenium catalysts ). Enantioselective synthesis can be evaluated using Circular Dichroism (CD) spectroscopy and chiral HPLC. Comparative studies with non-chlorinated analogs (e.g., 2-isopropyl derivatives) can assess the chlorine atom’s impact on catalytic activity and enantiomeric excess (ee).

Q. What computational and experimental approaches are recommended for studying the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like fungal β-tubulin (inspired by thiabendazole ). In vitro assays (e.g., MIC testing against Candida albicans) should be paired with cytotoxicity screening (e.g., MTT assay on mammalian cells). Structure-Activity Relationship (SAR) studies comparing chloroalkyl vs. thiazole substituents (as in thiabendazole) can elucidate pharmacophore requirements.

Data Analysis and Structural Characterization

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : The flexible chloropropyl chain may hinder crystal formation. Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) or diffusion methods (e.g., layering hexane over ethanol) can promote nucleation. Twinning issues, common in benzimidazole derivatives, require careful refinement using SHELXL . High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for accurate positional modeling.

Q. How do spectroscopic data for this compound compare to structurally related compounds in resolving ambiguities?

- Methodological Answer : Overlapping ¹H NMR signals (e.g., propyl chain protons) can be deconvoluted using 2D techniques (COSY, HSQC). Comparative analysis with 2-(4-chlorophenyl)-1H-benzimidazole highlights distinct chemical shifts for aliphatic vs. aromatic chlorine environments. IR and Raman spectroscopy differentiate C–Cl stretching modes in aliphatic (550–650 cm⁻¹) vs. aromatic (700–750 cm⁻¹) contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.